molecular formula C10H16ClN3O B1425913 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1375474-26-2

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No. B1425913
M. Wt: 229.71 g/mol
InChI Key: XQXQKRMSRZJIKC-UHFFFAOYSA-N
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Description

“3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” is a chemical compound with the linear formula C10H15O1N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of oxadiazoles, the class of compounds to which this molecule belongs, often involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecule consists of a five-membered heterocyclic ring system with an oxygen and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Therapeutic Potential and Biological Activities

1,2,4-Oxadiazoles, including compounds like 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, have been identified for their broad therapeutic potential. They are known to exhibit a wide range of biological activities such as anticancer, antifungal, antibacterial, and anti-inflammatory effects. The structural feature of the 1,2,4-oxadiazole ring enables effective binding with different enzymes and receptors through multiple weak interactions, contributing to its therapeutic versatility (Verma et al., 2019).

Chemical Inhibitors and Metabolic Significance

In the context of metabolism, derivatives of 1,2,4-oxadiazole have been studied as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. This research is critical for understanding drug-drug interactions and for the development of safer pharmaceutical agents. The selectivity of these inhibitors is essential for determining the involvement of specific CYP isoforms in drug metabolism, highlighting the importance of structural specificity in the design of metabolic studies (Khojasteh et al., 2011).

Synthetic Approaches and Pharmacological Research

The synthesis and pharmacological evaluation of 1,2,4-oxadiazole derivatives, including those with cyclopropyl groups, have been a focus of recent research. These studies aim to explore the compound's interactions with biomacromolecules, enhancing pharmacological activity through hydrogen bond formations. The significance of these derivatives in organic synthesis, medicinal chemistry, and pharmacology underscores their potential as biologically active units in drug development (Wang et al., 2022).

Safety And Hazards

The compound has been classified as an eye irritant and skin irritant . Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye protection .

properties

IUPAC Name

5-cyclopropyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7;/h7-8,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXQKRMSRZJIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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